molecular formula C6H6N2O3S B15348624 Acetamide,N-(4-nitro-2-thienyl)-

Acetamide,N-(4-nitro-2-thienyl)-

Cat. No.: B15348624
M. Wt: 186.19 g/mol
InChI Key: AAKCIHZTKWTFMB-UHFFFAOYSA-N
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Description

Acetamide, N-(4-nitro-2-thienyl): is a chemical compound characterized by its molecular structure, which includes an acetamide group attached to a 4-nitro-2-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-nitro-2-thienyl) typically involves the reaction of thiophene-2-carboxylic acid with nitric acid to introduce the nitro group at the 4-position. This is followed by the reaction with acetic anhydride to form the acetamide group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-nitro-2-thienyl) may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-nitro-2-thienyl): can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thienyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Nitrate derivatives of the compound.

  • Reduction: : Amine derivatives of the compound.

  • Substitution: : Various substituted thienyl derivatives.

Scientific Research Applications

Acetamide, N-(4-nitro-2-thienyl): has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetamide, N-(4-nitro-2-thienyl) exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl ring can participate in π-π interactions with other aromatic compounds, influencing biological processes.

Comparison with Similar Compounds

Acetamide, N-(4-nitro-2-thienyl): can be compared with other similar compounds such as Acetamide, N-(4-methoxy-2-nitrophenyl) and Acetamide, N-(2-hydroxyphenyl) . These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the nitro group in Acetamide, N-(4-nitro-2-thienyl)

List of Similar Compounds

  • Acetamide, N-(4-methoxy-2-nitrophenyl)

  • Acetamide, N-(2-hydroxyphenyl)

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

N-(4-nitrothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6N2O3S/c1-4(9)7-6-2-5(3-12-6)8(10)11/h2-3H,1H3,(H,7,9)

InChI Key

AAKCIHZTKWTFMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CS1)[N+](=O)[O-]

Origin of Product

United States

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